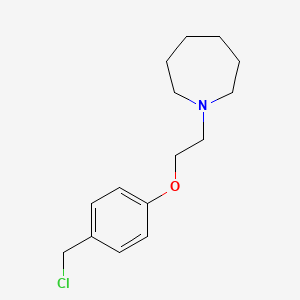
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane
Descripción general
Descripción
“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is a synthetic intermediate used in the synthesis of Bazedoxifene , a nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic . Its molecular formula is C15H23Cl2NO .
Synthesis Analysis
The synthesis of “1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” involves several steps: alkylation, substitution, reduction, and chlorination .Molecular Structure Analysis
The molecular formula of “1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is C15H23Cl2NO . The InChI code is 1S/C15H22ClNO.ClH/c16-13-14-5-7-15 (8-6-14)18-12-11-17-9-3-1-2-4-10-17;/h5-8H,1-4,9-13H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” include alkylation, substitution, reduction, and chlorination .Physical And Chemical Properties Analysis
“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is a solid substance . It should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Polymer Chemistry
- The chemical structure of compounds like 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane facilitates the synthesis of novel polymers. For instance, copolymers of thiophenes containing azobenzene moieties, as described by Tapia et al. (2010), show promising thermal, optical, and electrochemical properties, useful in various scientific applications, especially in polymer chemistry (Tapia, Reyna-González, Huerta, Almeida, & Rivera, 2010).
Electronics and Semiconductor Applications
- Compounds with structures similar to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane have been utilized in the synthesis of poly(phenoxy-ketimine)s, which possess semiconductor properties. Demir et al. (2015) demonstrated that the synthesized polymer showed potential for use in electronic devices due to its semiconducting characteristics (Demir, Meral, Aydoğan, Bozgeyik, & Bayır, 2015).
Advanced Functional Polymers
- Liu et al. (2001) synthesized a new kind of soluble ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups. This innovative reactive polymer has potential applications as an initiator for atom transfer radical polymerization and as a precursor for various advanced functional polymers (Liu, Liu, Xie, Dai, & Zhang, 2001).
Medicinal Chemistry and Drug Synthesis
- In medicinal chemistry, compounds akin to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane are used in the synthesis of various heterocycles. Braibante et al. (2002) described the synthesis of ethyl (E)-(3-amino substituted)-2-chloroacetyl-2-butenoates, which are key intermediates in the formation of polyfunctionalized heterocyclic compounds (Braibante, Braibante, Costa, & Martins, 2002).
Ionic Liquids and Green Chemistry
- Azepane-based compounds have been used to synthesize a new family of room-temperature ionic liquids. Belhocine et al. (2011) showcased azepanium ionic liquids, emphasizing their wide electrochemical windows and potential as safe alternatives to volatile organic compound-based electrolytes (Belhocine, Forsyth, Gunaratne, Nieuwenhuyzen, Nockemann, Puga, Seddon, Srinivasan, & Whiston, 2011).
Safety And Hazards
“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Direcciones Futuras
“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane” is a key intermediate in the synthesis of Bazedoxifene , a drug with a wide application prospect for treating postmenopausal women osteoporosis . Therefore, the future directions of this compound are likely to be closely related to the development and application of Bazedoxifene.
Propiedades
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCIQSBZGOVNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432356 | |
| Record name | 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane | |
CAS RN |
212771-30-7 | |
| Record name | 1-{2-[4-(Chloromethyl)phenoxy]ethyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



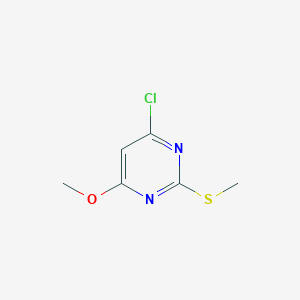
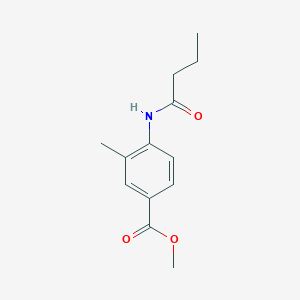
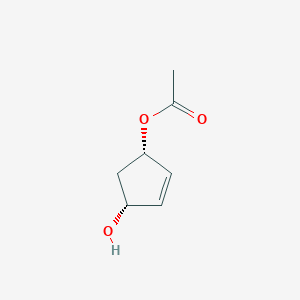
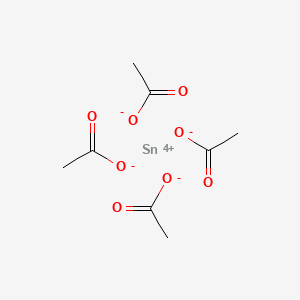
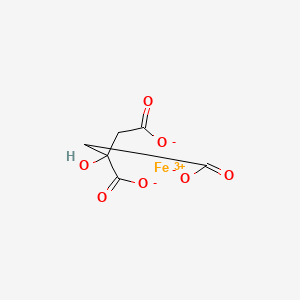
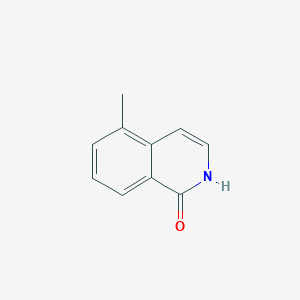
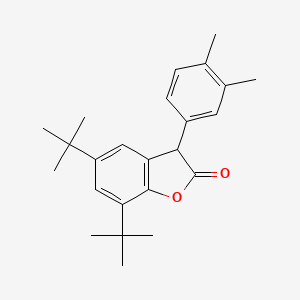
![3-[Dichloro(methyl)silyl]propyl prop-2-enoate](/img/structure/B1588436.png)
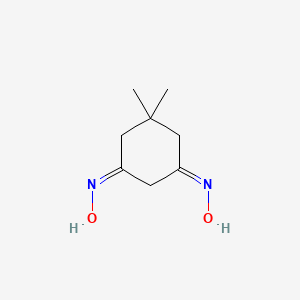
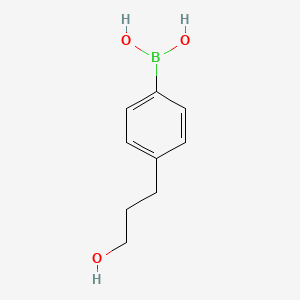
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)
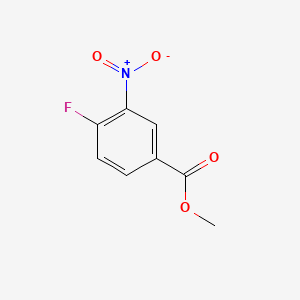
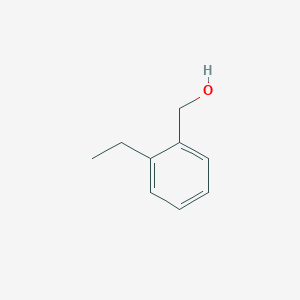
![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)